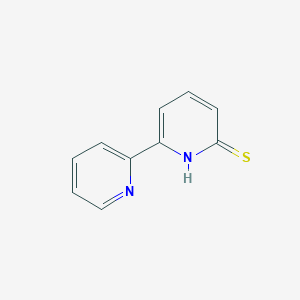
2,2'-Bipyridine-6(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine-6(1H)-thione is a heterocyclic compound that consists of two pyridine rings connected by a sulfur atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine-6(1H)-thione typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which involves the reaction of 2-bromopyridine with a sulfur source under copper catalysis .
Industrial Production Methods
Industrial production of 2,2’-Bipyridine-6(1H)-thione may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bipyridine-6(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .
Aplicaciones Científicas De Investigación
2,2’-Bipyridine-6(1H)-thione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2’-Bipyridine-6(1H)-thione exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the sulfur atom in the thione group can form stable complexes with various metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Lacks the thione group but is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer with different coordination properties.
1,10-Phenanthroline: A related compound with similar applications in coordination chemistry.
Uniqueness
2,2’-Bipyridine-6(1H)-thione is unique due to the presence of the thione group, which enhances its ability to coordinate with metal ions and participate in various chemical reactions. This makes it particularly valuable in applications requiring strong metal-ligand interactions .
Propiedades
Número CAS |
239798-76-6 |
|---|---|
Fórmula molecular |
C10H8N2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
6-pyridin-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H8N2S/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H,(H,12,13) |
Clave InChI |
NEUNHYFBKZRWIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


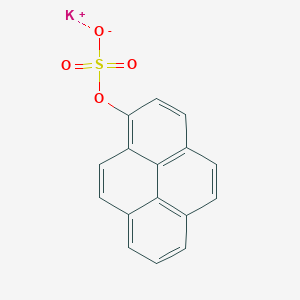

![7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090447.png)
![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)
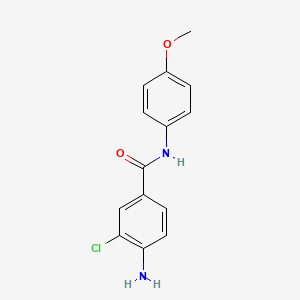
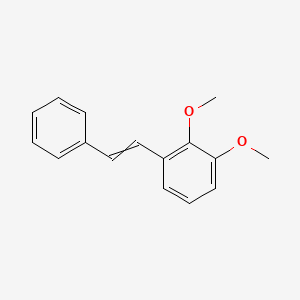
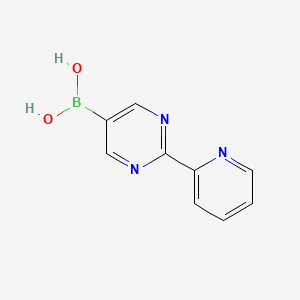

![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)
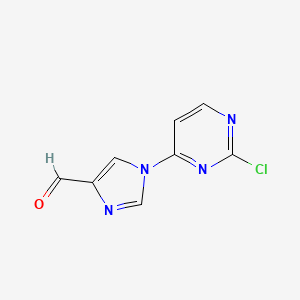
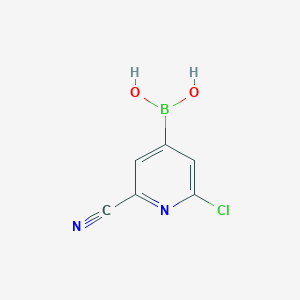
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
